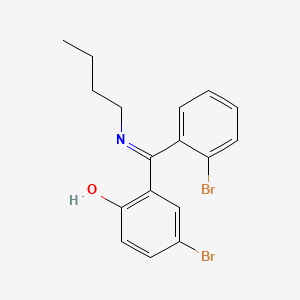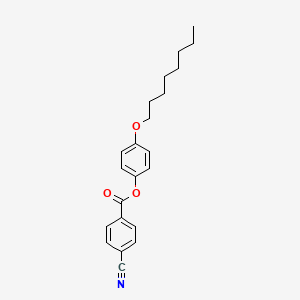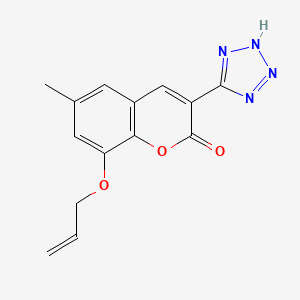
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The presence of the tetrazole ring in this compound adds to its chemical versatility and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the appropriate nitrile precursor with sodium azide (NaN₃) in the presence of a catalyst such as zinc chloride (ZnCl₂) or iodine (I₂) under mild conditions.
Allylation: The final step involves the allylation of the coumarin derivative to introduce the allyloxy group at the 8-position. This can be achieved using allyl bromide (C₃H₅Br) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Allyl bromide (C₃H₅Br), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Oxidized coumarin derivatives
Reduction: Reduced coumarin derivatives
Substitution: Substituted coumarin derivatives with various functional groups
Applications De Recherche Scientifique
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and interact with enzymes and receptors, leading to various biological effects. The coumarin core can also interact with cellular proteins and DNA, contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin can be compared with other similar compounds, such as:
6-Methoxy-7-methyl-3-(1H-tetrazol-5-yl)coumarin: This compound has a methoxy group instead of an allyloxy group, which can affect its chemical reactivity and biological activity.
8-Hydroxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin: The presence of a hydroxy group instead of an allyloxy group can influence its solubility and interaction with biological targets.
8-Methyl-3-(1H-tetrazol-5-yl)coumarin: This compound lacks the allyloxy group, which can impact its overall chemical and biological properties.
The uniqueness of this compound lies in the combination of the allyloxy group, the coumarin core, and the tetrazole ring, which together contribute to its distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
76239-46-8 |
|---|---|
Formule moléculaire |
C14H12N4O3 |
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
6-methyl-8-prop-2-enoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C14H12N4O3/c1-3-4-20-11-6-8(2)5-9-7-10(13-15-17-18-16-13)14(19)21-12(9)11/h3,5-7H,1,4H2,2H3,(H,15,16,17,18) |
Clé InChI |
WHNSEKOCQCFFCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OCC=C)OC(=O)C(=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


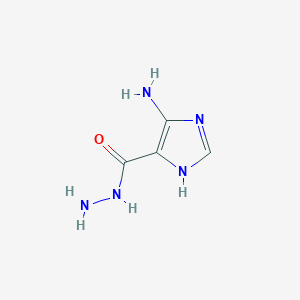
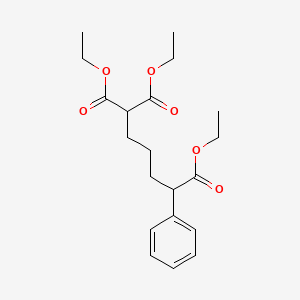

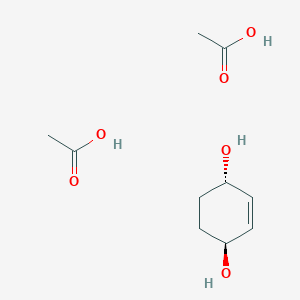
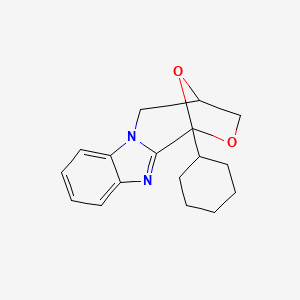
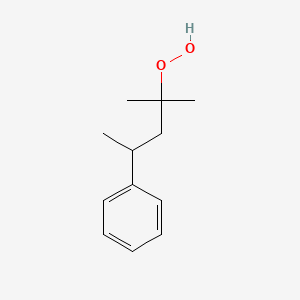
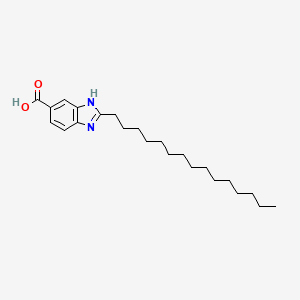
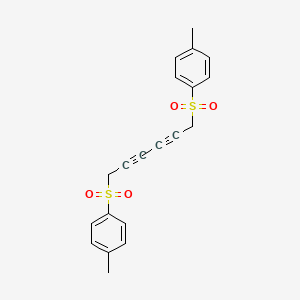
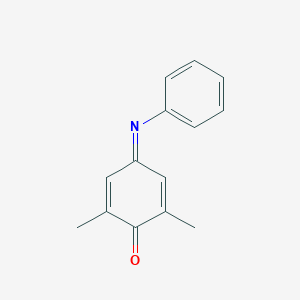
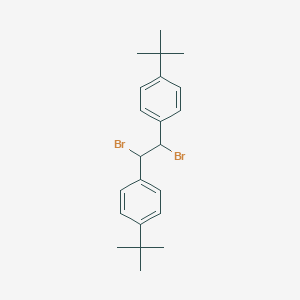

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
